Alectinib
Overview
Description
Alectinib is a second-generation oral drug that selectively inhibits the activity of anaplastic lymphoma kinase tyrosine kinase. It is primarily used in the treatment of non-small cell lung cancer expressing the anaplastic lymphoma kinase-echinoderm microtubule-associated protein-like 4 fusion protein, which causes the proliferation of non-small cell lung cancer cells . This compound was developed by Chugai Pharmaceutical Co. in Japan, which is part of the Hoffmann-La Roche group .
Preparation Methods
Synthetic Routes and Reaction Conditions: Alectinib can be synthesized through a series of chemical reactions involving condensation, hydrolysis, and cyclization. One method involves the condensation of 6-cyano-1H-indole-3-carboxylate with 4-ethyl-3-(4-morpholin-4-yl-piperidin-1-yl)-α,α-dimethylbenzyl alcohol, followed by hydrolysis and cyclization to form this compound . Another method includes borating 6-bromo-7-methoxy-3,4-dihydro-2-naphthalenone with n-butyl lithium and an organic boron reagent, followed by catalytic coupling, hydrolysis, esterification, and substitution reactions .
Industrial Production Methods: The industrial production of this compound involves scalable and environmentally friendly processes. The raw materials used are easily available, and the process is designed to be economical and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Alectinib undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to be stable under acidic conditions but degrades at low pH levels and high temperatures .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include n-butyl lithium, organic boron reagents, hydrobromic acid, trifluoromethanesulfonic anhydride, and iodomethane . The reactions are typically carried out under controlled temperatures and pH conditions to ensure the stability and purity of the final product .
Major Products Formed: The major product formed from these reactions is this compound itself, along with its active metabolite M4, which is further metabolized by cytochrome P450 3A4 .
Scientific Research Applications
Alectinib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used as a targeted therapy for anaplastic lymphoma kinase-positive non-small cell lung cancer . It has shown significant efficacy in clinical trials, improving disease-free survival rates and reducing the risk of disease recurrence . In biology, this compound is used to study the mechanisms of anaplastic lymphoma kinase inhibition and its effects on cancer cell viability . In chemistry, it serves as a model compound for studying the synthesis and stability of tyrosine kinase inhibitors .
Mechanism of Action
Alectinib exerts its effects by selectively inhibiting the activity of anaplastic lymphoma kinase tyrosine kinase. This inhibition prevents the phosphorylation and subsequent downstream activation of signal transducer and activator of transcription 3 and protein kinase B, resulting in reduced tumor cell viability . This compound also targets the rearranged during transfection protein, further contributing to its anticancer effects .
Comparison with Similar Compounds
Alectinib is often compared with other anaplastic lymphoma kinase inhibitors such as crizotinib, brigatinib, ceritinib, ensartinib, and lorlatinib. Among these, this compound has shown superior efficacy and safety profiles, particularly in the first-line treatment of anaplastic lymphoma kinase-positive non-small cell lung cancer . It has better blood-brain barrier penetration compared to crizotinib and is considered the safest option for patients resistant to crizotinib . Brigatinib and lorlatinib also show high efficacy but have poorer safety profiles compared to this compound .
Conclusion
This compound is a highly effective and selective anaplastic lymphoma kinase inhibitor with significant applications in the treatment of non-small cell lung cancer. Its unique chemical properties, stability, and efficacy make it a valuable compound in both scientific research and clinical practice.
Biological Activity
Alectinib is a next-generation anaplastic lymphoma kinase (ALK) inhibitor primarily used in the treatment of ALK-positive non-small cell lung cancer (NSCLC). This article delves into its biological activity, efficacy, safety profile, and mechanisms of action based on diverse research findings.
This compound selectively inhibits ALK and demonstrates potent activity against various ALK mutations, including those that confer resistance to crizotinib, such as the L1196M mutation. Its binding affinity for ALK is significant, with an IC50 value of approximately 1.9 nmol/L for ALK and 1.56 nmol/L for the L1196M mutation, indicating its effectiveness even in resistant cases .
Efficacy in Clinical Trials
This compound has shown remarkable efficacy in multiple clinical settings:
- Phase I/II Studies : In a Japanese study involving crizotinib-naïve patients, this compound achieved an overall response rate (ORR) of 93.5% with a median progression-free survival (PFS) of 28 months .
- Crizotinib-Refractory Patients : this compound demonstrated robust activity in patients who had progressed on crizotinib, maintaining efficacy against CNS metastases, which are common in this patient population .
- First-Line Treatment : In the AF-001JP trial, this compound was administered at a dose of 300 mg twice daily, showing strong systemic and CNS efficacy with minimal toxicity .
Safety Profile
This compound is generally well-tolerated. Common adverse effects include fatigue, constipation, and elevated liver enzymes. Serious adverse events are rare but can include hepatotoxicity and pneumonitis . The drug's pharmacokinetics reveal a half-life of approximately 20 hours, allowing for once or twice daily dosing without significant accumulation .
Comparative Efficacy
The following table summarizes key findings from various studies comparing this compound with other ALK inhibitors:
Study | Population | Treatment | ORR (%) | Median PFS (months) | Notes |
---|---|---|---|---|---|
AF-001JP | Crizotinib-naïve NSCLC | This compound 300 mg BID | 93.5 | 28 | First-line treatment |
NP2876 | Crizotinib-refractory NSCLC | This compound 600 mg BID | ~60 | 34.8 | Includes CNS metastases |
ALEX | Crizotinib-naïve NSCLC | This compound vs. Crizotinib | 82 | 34.8 | Randomized controlled trial |
Case Studies
Several case studies have highlighted the effectiveness of this compound in managing advanced ALK-positive NSCLC:
- Case Report 1 : A patient with extensive brain metastases showed significant tumor reduction after initiating treatment with this compound, leading to prolonged disease control.
- Case Report 2 : Another patient previously treated with crizotinib experienced a rapid response to this compound, demonstrating its potential as a salvage therapy.
Properties
IUPAC Name |
9-ethyl-6,6-dimethyl-8-(4-morpholin-4-ylpiperidin-1-yl)-11-oxo-5H-benzo[b]carbazole-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N4O2/c1-4-20-16-23-24(17-26(20)34-9-7-21(8-10-34)33-11-13-36-14-12-33)30(2,3)29-27(28(23)35)22-6-5-19(18-31)15-25(22)32-29/h5-6,15-17,21,32H,4,7-14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGFLJKFZUIJMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1N3CCC(CC3)N4CCOCC4)C(C5=C(C2=O)C6=C(N5)C=C(C=C6)C#N)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50154840 | |
Record name | Alectinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50154840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Alectinib is a second generation oral drug that selectively inhibits the activity of anaplastic lymphoma kinase (ALK) tyrosine kinase. It is specifically used in the treatment of non-small cell lung cancer (NSCLC) expressing the ALK-EML4 (echinoderm microtubule-associated protein-like 4) fusion protein that causes proliferation of NSCLC cells. Inhibition of ALK prevents phosphorylation and subsequent downstream activation of STAT3 and AKT resulting in reduced tumour cell viability. Both alectinib and its major active metabolite M4 demonstrate similar in vivo and in vitro activity against multiple mutant forms of ALK. | |
Record name | Alectinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11363 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1256580-46-7 | |
Record name | Alectinib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256580-46-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Alectinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1256580467 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alectinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11363 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Alectinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50154840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-ethyl-6,6-dimethyl-8-(4-morpholinopiperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.256.083 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALECTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LIJ4CT1Z3Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.